molecular formula C12H22N2O2 B13427184 1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one

1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one

Cat. No.: B13427184
M. Wt: 226.32 g/mol
InChI Key: FSQUZBPXIYJJPH-UHFFFAOYSA-N
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Description

1-Isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one is a heterocyclic compound that features a unique structure combining elements of pyridine and oxazepine rings

Preparation Methods

The synthesis of 1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an aminophenol derivative with a suitable halogenated compound can lead to the formation of the oxazepine ring . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

1-Isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified oxazepine derivatives with altered functional groups.

Scientific Research Applications

1-Isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to 1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one include other oxazepine derivatives and heterocyclic compounds with similar ring structures. For example:

The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

1-(2-methylpropyl)-5a,6,7,8,9,9a-hexahydro-5H-pyrido[4,3-e][1,4]oxazepin-2-one

InChI

InChI=1S/C12H22N2O2/c1-9(2)6-14-11-3-4-13-5-10(11)7-16-8-12(14)15/h9-11,13H,3-8H2,1-2H3

InChI Key

FSQUZBPXIYJJPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2CCNCC2COCC1=O

Origin of Product

United States

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